tert-butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate
Description
This compound is a heterocyclic molecule featuring a morpholine ring substituted with a tert-butyl carbamate group and a 3-amino-1H-pyrazole moiety. Its structural complexity makes it a valuable intermediate in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The tert-butyl group enhances solubility and stability, while the pyrazole ring contributes to hydrogen-bonding interactions, critical for binding to biological targets .
Properties
Molecular Formula |
C12H20N4O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)16-4-5-18-7-9(16)8-6-10(13)15-14-8/h6,9H,4-5,7H2,1-3H3,(H3,13,14,15) |
InChI Key |
IROALZYWAHOUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=CC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of methyl 5-amino-1-methyl-1H-pyrazol-4-carboxylate with phenyl chloroformate, followed by hydrolysis and Curtius rearrangement of an azide derivative . The isocyanato group (N=C=O) is then condensed with Boc-EDA to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
tert-Butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups on the pyrazole ring .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, it is explored for its potential as a pharmacophore in drug design and development . Its unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry research. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . For example, it may inhibit certain kinases or activate specific signaling pathways, resulting in therapeutic effects in disease models .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, we compare tert-butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate with structurally related compounds (Table 1).
Table 1: Comparative Analysis of Key Compounds
Key Observations :
Morpholine vs. Pyrrolidine Rings :
- The morpholine ring in the target compound provides a six-membered oxygen-containing heterocycle, enhancing conformational flexibility compared to the five-membered pyrrolidine in A649555. This flexibility improves binding to flat protein surfaces (e.g., kinase ATP pockets) .
- Pyrrolidine derivatives (e.g., A649557) are more rigid, favoring interactions with deep hydrophobic pockets .
Amino-Pyrazole vs. Aminoethyl Substituents: The 3-amino-pyrazole group enables dual hydrogen-bond donor/acceptor interactions, making it superior for targeting polar residues in enzymes (e.g., hinge regions of kinases) . In contrast, the 1-aminoethyl group in A660007 is less versatile, primarily serving as a spacer in peptidomimetics .
Synthetic Accessibility: The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (e.g., Suzuki reactions), similar to the methods for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile . In contrast, A649557 and A660007 require Boc-protection strategies, which are less atom-economical .
Reactivity and Functionalization Potential
- Pyrazole Ring Reactivity: The 3-amino group on the pyrazole facilitates electrophilic substitution (e.g., bromination) or condensation reactions, as seen in for carboxamide synthesis .
- Morpholine Stability : The tert-butyl carbamate group protects the morpholine nitrogen from oxidation, a feature absent in unprotected analogs like 3-Iodo-5-(trifluoromethoxy)-1H-indazole (A649633), which requires careful handling .
Hydrogen-Bonding and Crystallinity
The target compound’s hydrogen-bonding network (pyrazole NH₂ and morpholine O) aligns with Etter’s rules for crystal engineering, promoting stable monoclinic or orthorhombic packing . This contrasts with halogenated analogs (e.g., 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine), where halogen bonds dominate lattice interactions, reducing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
